molecular formula C13H25N3 B11738338 {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine

Cat. No.: B11738338
M. Wt: 223.36 g/mol
InChI Key: YNSCZWOKGHARQT-UHFFFAOYSA-N
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Description

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and an isopropyl group, as well as a butylamine side chain. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The methyl and isopropyl groups are introduced through substitution reactions using appropriate alkyl halides.

    Attachment of the Butylamine Side Chain: The final step involves the reaction of the substituted pyrazole with 3-methylbutylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methylbutyl)amine
  • {[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(4-methylbutyl)amine

Uniqueness

{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 3-methylbutylamine side chain. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H25N3

Molecular Weight

223.36 g/mol

IUPAC Name

3-methyl-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C13H25N3/c1-10(2)6-7-14-9-12-8-13(11(3)4)15-16(12)5/h8,10-11,14H,6-7,9H2,1-5H3

InChI Key

YNSCZWOKGHARQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC(=NN1C)C(C)C

Origin of Product

United States

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